Phthalocyanatodichlorosilane

説明

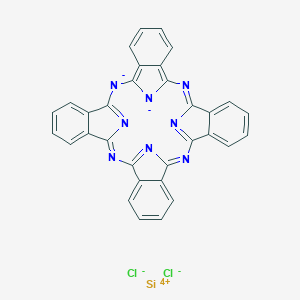

Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a compound with the chemical formula C32H16Cl2N8Si. It is characterized by its silicon, phthalocyanine, and dichloride functional groups. This compound is known for its applications in various fields due to its unique properties, including intense far-red absorption and emission features .

準備方法

Synthetic Routes and Reaction Conditions: Phthalocyanatodichlorosilane can be synthesized through various methods. One common approach involves the reaction of phthalodinitrile with silicon tetrachloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve catalysts to enhance the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as fractional distillation to purify the intermediate products and ensure the final compound meets the required specifications .

化学反応の分析

Types of Reactions: Phthalocyanatodichlorosilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silicon phthalocyanine oxides.

Reduction: Reduction reactions can convert it into silicon phthalocyanine hydrides.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkylamines or phenols can be used for substitution reactions.

Major Products Formed:

Oxidation: Silicon phthalocyanine oxides.

Reduction: Silicon phthalocyanine hydrides.

Substitution: Various substituted silicon phthalocyanines depending on the reagents used.

科学的研究の応用

Photodynamic Therapy and Imaging

Phthalocyanatodichlorosilane is closely related to phthalocyanines, which are known for their efficacy in photodynamic therapy (PDT). These compounds can generate reactive oxygen species when exposed to light, making them suitable for cancer treatment. Recent studies have highlighted their use as photosensitizers in PDT, where they enhance the therapeutic effects against tumors by inducing cell death through oxidative stress mechanisms .

Key Findings:

- Phthalocyanines exhibit high extinction coefficients and long absorption wavelengths in the near-infrared region, which are advantageous for deep tissue penetration during imaging and therapy .

- They have been utilized as contrast agents in various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging, enhancing visualization of tumors and other tissues .

Nanoparticle Formulation

The incorporation of this compound into nanoparticle formulations has been explored to improve the solubility and bioavailability of phthalocyanine derivatives. Nanoparticulate systems facilitate targeted delivery, allowing for localized treatment with reduced systemic toxicity .

Examples of Nanoparticle Applications:

- Liposomal Encapsulation: Zinc phthalocyanine has been loaded into liposomes to enhance its delivery to tumor sites. This method demonstrated increased fluorescence at tumor locations post-injection, indicating effective targeting .

- Polymeric Nanoparticles: The use of biodegradable polymers to encapsulate phthalocyanines has shown promise in controlled release applications, potentially improving therapeutic outcomes in cancer treatments .

Material Science Applications

This compound also finds applications in material science, particularly in the development of functional materials for electronic devices. Its ability to form stable thin films makes it suitable for use in organic photovoltaics and organic light-emitting diodes (OLEDs).

Material Properties:

- Thin films derived from this compound exhibit significant photoluminescence properties, which are crucial for optoelectronic applications. The synthesis of these films can be optimized through thermal evaporation techniques to achieve desired optical characteristics .

- The compound's interaction with various substrates can lead to enhanced charge transport properties, making it a candidate for use in organic semiconductor devices .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

作用機序

The mechanism of action of phthalocyanatodichlorosilane involves its ability to absorb light and generate reactive oxygen species. These reactive species can induce cell damage and apoptosis, making it effective in photodynamic therapy. The compound targets cellular components such as membranes and proteins, leading to their oxidation and subsequent cell death .

類似化合物との比較

- Silicon tetrachloride (SiCl4)

- Trichlorosilane (HSiCl3)

- Dichlorosilane (H2SiCl2)

Comparison: Phthalocyanatodichlorosilane is unique due to its phthalocyanine core, which imparts distinct optical and electronic properties. Unlike simpler chlorosilanes, it has a more complex structure that allows for a broader range of applications, particularly in fields requiring specific light absorption and emission characteristics .

This compound stands out for its versatility and potential in various scientific and industrial applications, making it a valuable compound for ongoing research and development.

生物活性

Phthalocyanatodichlorosilane is a compound that has garnered attention in various fields, particularly in photodynamic therapy (PDT) and materials science. This article delves into its biological activity, exploring its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a silicon-containing compound characterized by the presence of phthalocyanine, a macrocyclic structure known for its extensive applications in photodynamic therapy and as a dye. The dichlorosilane component contributes to its reactivity and utility in synthesizing various materials.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to generate reactive oxygen species (ROS) upon photoexcitation. This property is crucial for its application in photodynamic therapy, where it acts as a photosensitizer:

- Photodynamic Mechanism : Upon light activation, this compound absorbs photons, leading to the excitation of electrons. This process results in the generation of singlet oxygen () and other ROS, which can induce cell death through apoptosis or necrosis in targeted cells, particularly cancerous cells .

- Cellular Interaction : The compound interacts with cellular components, leading to oxidative stress that damages cellular membranes, proteins, and nucleic acids. This mechanism is vital for its effectiveness in cancer therapy .

Photodynamic Therapy Applications

- In Vitro Studies : Research has demonstrated that phthalocyanine derivatives exhibit significant cytotoxicity against various cancer cell lines when activated by light. For instance, studies on zinc phthalocyanine derivatives showed enhanced photodynamic efficacy against Chinese hamster lung fibroblasts (V-79) and EMT-6 tumors in mice .

- In Vivo Efficacy : In vivo experiments indicated that these compounds could effectively induce tumor regression. The mechanism involved vascular stasis following irradiation, suggesting an indirect effect rather than direct cell killing .

Synthesis and Modifications

This compound can be modified to enhance its solubility and biocompatibility:

- Water-Soluble Derivatives : Incorporating hydrophilic groups into the phthalocyanine structure has been shown to improve its biological compatibility and efficacy in PDT applications .

- Silicon Phthalocyanines : Silicon-based phthalocyanines have been synthesized with tailored properties for specific applications, including drug delivery systems and imaging agents due to their unique optical characteristics .

Data Tables

| Study | Cell Line | Photosensitizer | Light Source | Outcome |

|---|---|---|---|---|

| Study 1 | V-79 | Zinc Phthalocyanine | 670 nm LED | 80% cell death at 10 µM |

| Study 2 | EMT-6 | Silicon Phthalocyanine | Laser (660 nm) | Tumor regression observed |

| Study 3 | HeLa | Modified Phthalocyanine | 630 nm LED | Increased apoptosis rates |

特性

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSPVIOKFLGPK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014816 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-10-9 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。